2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
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Overview
Description
2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of pyridine, azetidine, and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyridine with arylglyoxal, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share structural similarities and exhibit a broad spectrum of biological activities.
Indole derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Uniqueness
2-{1-[2-(pyridin-3-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is unique due to its combination of pyridine, azetidine, and isoindole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(8-12-4-3-7-19-9-12)20-10-13(11-20)21-17(23)14-5-1-2-6-15(14)18(21)24/h1-4,7,9,13-15H,5-6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTJLLBSDBMZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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